N'-[(E)-1-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)METHYLIDENE]-2-(2-METHOXYPHENYL)-4-QUINOLINECARBOHYDRAZIDE
Description
N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(2-methoxyphenyl)quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, a pyrazole ring, and a carbohydrazide group
Properties
Molecular Formula |
C23H21N5O2 |
|---|---|
Molecular Weight |
399.4g/mol |
IUPAC Name |
N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]-2-(2-methoxyphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H21N5O2/c1-15-16(14-28(2)27-15)13-24-26-23(29)19-12-21(18-9-5-7-11-22(18)30-3)25-20-10-6-4-8-17(19)20/h4-14H,1-3H3,(H,26,29)/b24-13+ |
InChI Key |
ZCOOWZCPYHOYCW-ZMOGYAJESA-N |
SMILES |
CC1=NN(C=C1C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC)C |
Isomeric SMILES |
CC1=NN(C=C1/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC)C |
Canonical SMILES |
CC1=NN(C=C1C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(2-methoxyphenyl)quinoline-4-carbohydrazide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of the Pyrazole Ring: The pyrazole ring can be introduced by reacting the quinoline derivative with 1,3-dimethyl-1H-pyrazole-4-carbaldehyde under basic conditions.
Formation of the Carbohydrazide Group: The final step involves the reaction of the intermediate product with hydrazine hydrate to form the carbohydrazide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(2-methoxyphenyl)quinoline-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline and pyrazole rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of halogenated or alkylated quinoline derivatives.
Scientific Research Applications
N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(2-methoxyphenyl)quinoline-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(2-methoxyphenyl)quinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.
Pyrazole Derivatives: Such as celecoxib, which is used as an anti-inflammatory drug.
Uniqueness
N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-2-(2-methoxyphenyl)quinoline-4-carbohydrazide is unique due to its combined quinoline and pyrazole structures, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
